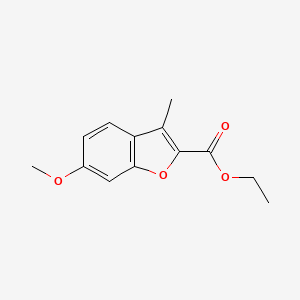

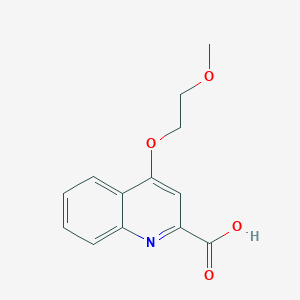

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate” is a chemical compound with the CAS Number: 155537-02-3 . It has a molecular weight of 219.24 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl (aroyl)pyruvic acids . The reaction of methyl aroylpyruvates with aniline begins with an attack by the amine nitrogen atom at the C-2 carbon atom of the ester . As a result, 2-substituted methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates are formed .Molecular Structure Analysis

The structure of the compound was established by X-ray structural analysis . According to the data from X-ray crystallographic analysis, the compound crystallizes in a centrosymmetric space group of the monoclinic system . The conjugation system of the heterocycle is planar within 0.05 Å, and the C (3) atom deviates from the ring plane by 0.63 Å .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

“Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate” is used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using “Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate”, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has created interest among researchers to synthesize a variety of indole derivatives .

Antibacterial Applications

Many polyhydroquinoline derivatives, which can be synthesized using “Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate”, have notable antibacterial activity . This makes them valuable in the development of new antibacterial drugs .

Antimycobacterial Applications

Polyhydroquinoline derivatives also exhibit antimycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Anticancer Applications

“Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate” and its derivatives have shown potential in anticancer applications . The compounds can be used in the development of new anticancer drugs .

Cardiotonic Applications

Polyhydroquinoline derivatives have been noted for their cardiotonic action . This suggests potential applications in the treatment of heart diseases .

Synthesis of 3,4-Dihydropyrimidin-2-Ones

“Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate” can be used in the efficient synthesis of 3,4-dihydropyrimidin-2-ones . These compounds have various biological activities and are used in medicinal chemistry .

Antiviral Applications

Indole derivatives synthesized using “Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate” have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential applications in the development of new antiviral drugs .

Propiedades

IUPAC Name |

methyl 2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-6-8(12(15)16-2)11-9(13-7)4-3-5-10(11)14/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRKMDQOZBUPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=N1)CCCC2=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-Methyl-N-(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2459540.png)

![6-{[4-(2-chlorophenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2459547.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenyl)-1-methylurea](/img/structure/B2459550.png)

![2-[1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2459552.png)

![1,3-dimethyl-6-propyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459559.png)

![8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2459560.png)